2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

Catalog No.
S732095
CAS No.
1227574-46-0
M.F
C6H2ClF4N
M. Wt
199.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

CAS Number

1227574-46-0

Product Name

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine

IUPAC Name

2-chloro-4-fluoro-3-(trifluoromethyl)pyridine

Molecular Formula

C6H2ClF4N

Molecular Weight

199.53 g/mol

InChI

InChI=1S/C6H2ClF4N/c7-5-4(6(9,10)11)3(8)1-2-12-5/h1-2H

InChI Key

GAWLMPJOUJYZSV-UHFFFAOYSA-N

SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Cl

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)Cl

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H2ClF4NC_6H_2ClF_4N. This halogenated pyridine derivative is characterized by the presence of chlorine, fluorine, and a trifluoromethyl group attached to the pyridine ring. The unique arrangement of these substituents imparts distinct chemical properties, making it a valuable intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its structure can be represented as follows:

SMILES Fc1cc(ccn1)C(F)(F)F\text{SMILES }Fc1cc(ccn1)C(F)(F)F

  • Toxicity: Data not available in public sources. However, fluorinated pyridines can exhibit a range of toxicities depending on the specific structure. It is advisable to handle the compound with appropriate personal protective equipment (PPE) until proper safety data is obtained [].
  • Flammability: Presumed to be flammable based on the presence of a six-membered aromatic ring.
  • Reactivity: May react with strong acids or bases.

Synthesis Precursor:

-Chloro-4-fluoro-3-(trifluoromethyl)pyridine has been identified as a valuable precursor for the synthesis of various other complex molecules with potential applications in different scientific fields.

  • 4,4′-bis(trifluoromethyl)-2,2′-bipyridine: This bipyridine derivative exhibits promising properties for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) [].
  • 4-(trifluoromethyl)pyridine: This compound serves as a building block for the synthesis of functional materials with diverse applications, including pharmaceuticals, agrochemicals, and electronic materials [].
  • 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene: This molecule demonstrates potential as a ligand for transition metals, finding use in catalysis and material science research [].

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
  • Electrophilic Substitution: The pyridine ring can undergo electrophilic substitution reactions, particularly at positions ortho and para to the nitrogen atom.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield various derivatives.

Common Reagents and Conditions

  • Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
  • Electrophilic Substitution: Bromine or nitric acid with catalysts such as iron(III) chloride.
  • Oxidation and Reduction: Potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Major Products Formed

  • Nucleophilic Substitution: Formation of substituted pyridines with diverse functional groups.
  • Electrophilic Substitution: Halogenated or nitrated pyridine derivatives.
  • Oxidation and Reduction: Pyridine N-oxides or reduced pyridine derivatives.

Research indicates that 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine exhibits biological activity, particularly in its role as a potential drug candidate. Its structural features suggest that it may interact with various biological targets, including enzymes involved in metabolic pathways. Specific studies have shown that it may act as an inhibitor for certain cytochrome P450 enzymes, which are crucial for drug metabolism .

The synthesis of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation reactions. A common method includes:

  • Trifluoromethylation Reaction: Reacting 2-chloro-4-fluoropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl bromide.
  • Reagents: Use of bases like potassium carbonate under anhydrous conditions at elevated temperatures to ensure high yields.

In industrial settings, continuous flow processes may be employed to enhance efficiency and scalability, utilizing catalysts to improve yield and purity .

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals. Its unique chemical properties allow it to be utilized in:

  • The preparation of aminopyridines via amination reactions.
  • As a catalytic ligand in regioselective preparations of complex organic molecules.

Additionally, its derivatives are explored for their potential therapeutic applications in medicinal chemistry .

Interaction studies involving 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine focus on its reactivity with biological targets. It has been noted that this compound can inhibit specific enzymes, indicating its potential role in drug design. Further research is necessary to elucidate its full interaction profile with various biological systems and its implications for pharmacology .

Several compounds share structural similarities with 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Chloro-5-(trifluoromethyl)pyridineChlorine at position 2, trifluoromethyl at position 5Different reactivity due to substitution pattern
2-Fluoro-4-(trifluoromethyl)pyridineFluorine at position 2, trifluoromethyl at position 4Lacks chlorine substituent; different electrophilic behavior
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridineChlorine at position 3, fluorine at position 2Variation in substitution affects reactivity significantly

The uniqueness of 2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine lies in the specific positioning of the chlorine, fluorine, and trifluoromethyl groups on the pyridine ring. This arrangement influences its reactivity and interactions with other molecules compared to similar compounds .

2-Chloro-4-fluoro-3-(trifluoromethyl)pyridine (CAS: 1227574-46-0) is a heteroaromatic compound with the molecular formula C₆H₂ClF₄N and a molecular weight of 199.53 g/mol. Its structure consists of a pyridine ring substituted at three positions:

  • Chlorine at position 2
  • Fluorine at position 4
  • Trifluoromethyl (-CF₃) at position 3

The IUPAC name derives from the pyridine backbone, with substituents prioritized according to Cahn-Ingold-Prelog rules. The numbering begins at the nitrogen atom, ensuring the lowest possible locants for substituents. Key structural identifiers include:

PropertyValueSource
SMILESC1=CN=C(C(=C1F)C(F)(F)F)Cl
InChI KeyGAWLMPJOUJYZSV-UHFFFAOYSA-N
Refractive Index1.440 (20°C)
Density1.506 g/mL (25°C)

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug design. Its electronic effects, driven by fluorine’s electronegativity, influence reactivity in cross-coupling reactions.

Historical Development in Organofluorine Chemistry

The synthesis of 2-chloro-4-fluoro-3-(trifluoromethyl)pyridine reflects advancements in organofluorine chemistry, a field catalyzed by industrial demands in the 20th century. Key milestones include:

Early Trifluoromethylation Techniques

  • Swarts Reaction (1892): Early methods used antimony trifluoride (SbF₃) to introduce -CF₃ groups via halogen exchange.
  • Ruppert-Prakash Reagent (1984): (Trifluoromethyl)trimethylsilane (TMSCF₃) enabled nucleophilic trifluoromethylation under mild conditions, later applied to pyridine derivatives.

Modern Electrophilic Reagents

  • Togni Reagent (2000s): Hypervalent iodine-based reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) facilitated electrophilic trifluoromethylation, improving regioselectivity in heterocycles.

Industrial Synthesis Pathways

The compound is typically synthesized via:

  • Halogenation: Chlorination/fluorination of pyridine precursors using POCl₃ or HF.
  • Trifluoromethylation: Introduction of -CF₃ via cross-coupling with Cu/Ag catalysts or radical pathways.

A comparative analysis of synthetic routes is provided below:

MethodReagentsYield (%)Reference
NucleophilicTMSCF₃, KF78–85
ElectrophilicTogni reagent, Pd catalysis65–72
RadicalCF₃I, UV light55–60

The compound’s development parallels broader trends in fluorochemical production, driven by the unique properties of fluorine-substituted molecules in materials science and medicinal chemistry.

XLogP3

2.8

Dates

Modify: 2023-08-15

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